5-(1,3-Benzothiazol-2-yl)-2-(trifluoromethoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-Benzothiazol-2-yl)-2-(trifluoromethoxy)aniline is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties . The presence of the trifluoromethoxy group enhances its chemical stability and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Benzothiazol-2-yl)-2-(trifluoromethoxy)aniline typically involves the reaction of 2-aminobenzothiazole with a trifluoromethoxy-substituted aniline derivative. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and enhances the overall yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1,3-Benzothiazol-2-yl)-2-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives. These products often exhibit enhanced biological activities and are used in further research and development .
Wissenschaftliche Forschungsanwendungen
5-(1,3-Benzothiazol-2-yl)-2-(trifluoromethoxy)aniline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Wirkmechanismus
The mechanism of action of 5-(1,3-Benzothiazol-2-yl)-2-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes involved in cell wall synthesis in fungi, leading to cell death. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(1,3-Benzothiazol-2-yl)-2-methoxyaniline
- 5-(1,3-Benzothiazol-2-yl)-2-chloroaniline
- 5-(1,3-Benzothiazol-2-yl)-2-fluoroaniline
Uniqueness
Compared to similar compounds, 5-(1,3-Benzothiazol-2-yl)-2-(trifluoromethoxy)aniline exhibits enhanced chemical stability and biological activity due to the presence of the trifluoromethoxy group. This unique functional group contributes to its higher potency and broader spectrum of activity, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
921765-42-6 |
---|---|
Molekularformel |
C14H9F3N2OS |
Molekulargewicht |
310.30 g/mol |
IUPAC-Name |
5-(1,3-benzothiazol-2-yl)-2-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C14H9F3N2OS/c15-14(16,17)20-11-6-5-8(7-9(11)18)13-19-10-3-1-2-4-12(10)21-13/h1-7H,18H2 |
InChI-Schlüssel |
RZUUSLVMVKMAIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)OC(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.